molecular formula C15H13N3O3S B14927136 N-(2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-(2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B14927136
M. Wt: 315.3 g/mol
InChI Key: QHRQVHTWLUVNFD-UHFFFAOYSA-N
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Description

N~5~-(2-HYDROXY-2-PHENYLETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a hydroxy-phenylethyl group and a thienyl group, contributes to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-HYDROXY-2-PHENYLETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced through a coupling reaction using thienyl halides and appropriate catalysts.

    Attachment of the Hydroxy-Phenylethyl Group: This step involves the reaction of the oxadiazole intermediate with 2-hydroxy-2-phenylethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-HYDROXY-2-PHENYLETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The thienyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation Products: Ketones, aldehydes, or carboxylic acids.

    Reduction Products: Various reduced oxadiazole derivatives.

    Substitution Products: Substituted thienyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activity and as a therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N5-(2-HYDROXY-2-PHENYLETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(2-HYDROXY-2-PHENYLETHYL)-3-(2-FURYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
  • N~5~-(2-HYDROXY-2-PHENYLETHYL)-3-(2-PYRIDYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
  • N~5~-(2-HYDROXY-2-PHENYLETHYL)-3-(2-PHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Uniqueness

The presence of the thienyl group in N5-(2-HYDROXY-2-PHENYLETHYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE distinguishes it from other similar compounds. This group contributes to its unique electronic properties and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H13N3O3S/c19-11(10-5-2-1-3-6-10)9-16-14(20)15-17-13(18-21-15)12-7-4-8-22-12/h1-8,11,19H,9H2,(H,16,20)

InChI Key

QHRQVHTWLUVNFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=NC(=NO2)C3=CC=CS3)O

Origin of Product

United States

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